

# comparing the efficacy of ZLD115 vs. FB23 in AML models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ZLD115

Cat. No.: B12382853

Get Quote

# A Head-to-Head Battle in AML Models: ZLD115 vs. FB23

A new generation of FTO inhibitors shows enhanced efficacy in preclinical models of Acute Myeloid Leukemia (AML), with **ZLD115** demonstrating superior drug-like properties and potent anti-leukemic activity compared to its predecessor, FB23.

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic target in AML is the fat mass and obesity-associated (FTO) protein, an RNA demethylase that is overexpressed in leukemia cells and promotes oncogenesis. Small molecule inhibitors of FTO have emerged as a potential treatment strategy. This guide provides a comparative analysis of two such inhibitors, **ZLD115** and FB23, based on available preclinical data.

## **Executive Summary**

**ZLD115**, a rationally designed derivative of FB23, exhibits significantly improved anti-proliferative effects in AML cell lines and demonstrates robust anti-leukemic activity in animal models. While both compounds target the FTO enzyme, leading to increased N6-methyladenosine (m6A) RNA methylation and subsequent downregulation of oncogenes like MYC and upregulation of tumor suppressors like RARA, **ZLD115**'s structural modifications appear to overcome the limitations of FB23, particularly its poor cellular uptake. FB23 required the development of an analog, FB23-2, to show significant cellular activity. This guide will delve



into the quantitative data from in vitro and in vivo studies, detailed experimental protocols, and the underlying signaling pathways.

#### **Data Presentation**

### In Vitro Efficacy: Inhibition of AML Cell Proliferation

The anti-proliferative activity of **ZLD115**, FB23, and its more active analog FB23-2, was assessed in various AML cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound                               | Cell Line                                             | IC50 (μM)                               | Citation |
|----------------------------------------|-------------------------------------------------------|-----------------------------------------|----------|
| ZLD115                                 | NB4                                                   | Data not available in direct comparison |          |
| MOLM13                                 | Significant antiproliferative activity reported[1][2] | [1][2]                                  |          |
| FB23                                   | NB4                                                   | 44.8                                    | [3]      |
| MONOMAC6                               | 23.6                                                  | [3]                                     |          |
| FB23-2                                 | NB4                                                   | 0.8 - 1.5                               | [4]      |
| MONOMAC6                               | 0.8 - 1.5                                             | [4]                                     |          |
| Primary AML Cells<br>(Patient-derived) | 1.6 - 16                                              | [4][5]                                  |          |

Note: Direct comparative IC50 values for **ZLD115** in NB4 and MONOMAC6 cells were not available in the reviewed literature. The available data suggests **ZLD115** has significant activity, and was designed for improved properties over FB23.

## In Vivo Efficacy: Anti-Leukemic Activity in Xenograft Models



The therapeutic potential of these FTO inhibitors was evaluated in mouse xenograft models of human AML. These studies assess the ability of the compounds to control tumor growth and prolong survival.

| Compound                        | Xenograft Model                       | Key Findings                                                                                                   | Citation |
|---------------------------------|---------------------------------------|----------------------------------------------------------------------------------------------------------------|----------|
| ZLD115                          | MOLM-13 cell line<br>xenograft        | Exhibited antileukemic activity with no substantial side effects.[1][2]                                        | [1][2]   |
| FB23-2                          | MONOMAC6 cell line<br>xenograft       | Significantly prolonged survival (almost doubling the median survival) and suppressed leukemia progression.[5] | [5]      |
| Patient-Derived Xenograft (PDX) | Demonstrated therapeutic efficacy.[4] | [4]                                                                                                            |          |

Note: A direct head-to-head in vivo comparison between **ZLD115** and FB23/FB23-2 was not found in the reviewed literature. The available data indicates both second-generation compounds (**ZLD115** and FB23-2) are effective in vivo.

# Signaling Pathway and Experimental Workflow FTO-mediated Oncogenic Signaling Pathway in AML

The diagram below illustrates the proposed mechanism of action for **ZLD115** and FB23. By inhibiting the FTO protein, these molecules prevent the demethylation of N6-methyladenosine (m6A) on messenger RNA (mRNA). This leads to an accumulation of m6A on the transcripts of key cancer-related genes. The increased m6A modification is recognized by "reader" proteins, which can lead to mRNA degradation or altered translation. In the case of AML, this results in the downregulation of the oncogene MYC and the upregulation of the tumor suppressor gene RARA (Retinoic Acid Receptor Alpha), ultimately leading to decreased cell proliferation and increased apoptosis.





Click to download full resolution via product page

Caption: FTO inhibition by **ZLD115**/FB23 alters mRNA methylation and downstream oncogenic signaling.

### **General Experimental Workflow for Efficacy Testing**

The following diagram outlines a typical workflow for evaluating the efficacy of FTO inhibitors in AML models, from initial in vitro screening to in vivo validation.





Click to download full resolution via product page

Caption: A stepwise workflow for preclinical evaluation of FTO inhibitors in AML.

# Experimental Protocols In Vitro Cell Proliferation Assay (MTT Assay)



- Cell Seeding: AML cell lines (e.g., NB4, MOLM13, MONOMAC6) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Drug Treatment: Cells are treated with various concentrations of **ZLD115**, FB23, or a vehicle control (DMSO) for 72 hours.
- MTT Addition: 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability versus the drug concentration.

### In Vivo AML Xenograft Model

- Animal Model: Immunodeficient mice, such as NOD/SCID or NSG mice (6-8 weeks old), are used to prevent rejection of human cells.
- Cell Implantation: Human AML cells (e.g., 5 x 10<sup>6</sup> MOLM-13 or MONOMAC6 cells) are injected intravenously or subcutaneously into the mice.
- Tumor Establishment: The tumors are allowed to establish for a designated period (e.g., 7-10 days).
- Drug Administration: Mice are randomized into treatment groups and receive daily intraperitoneal injections of **ZLD115**, FB23-2, or a vehicle control at a specified dose (e.g., 2 mg/kg for FB23-2).[5]
- Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models),
   and the overall health and survival of the mice are monitored daily. For systemic leukemia



models, disease progression can be monitored by bioluminescence imaging if cells are luciferase-tagged.

• Endpoint Analysis: At the end of the study, mice are euthanized, and tissues such as spleen, liver, and bone marrow are collected for analysis of leukemic cell infiltration by methods like flow cytometry (FACS) or histology.[5]

#### Conclusion

The development of **ZLD115** represents a significant advancement in the pursuit of effective FTO inhibitors for AML therapy. Based on the available preclinical data, **ZLD115** demonstrates superior drug-like properties and potent anti-leukemic effects compared to its parent compound, FB23. While direct comparative studies are limited, the enhanced cellular activity of **ZLD115** and the promising in vivo efficacy of the related compound FB23-2 underscore the therapeutic potential of targeting the FTO pathway in AML. Further investigation, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the clinical utility of these novel FTO inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cityofhope.org [cityofhope.org]
- 2. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparing the efficacy of ZLD115 vs. FB23 in AML models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12382853#comparing-the-efficacy-of-zld115-vs-fb23-in-aml-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com